

Application Notes and Protocols for Solid-Phase Synthesis of Morpholino Oligonucleotides

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Compound of Interest

Compound Name: 7'-O-DMT-morpholino uracil

Cat. No.: B12389222

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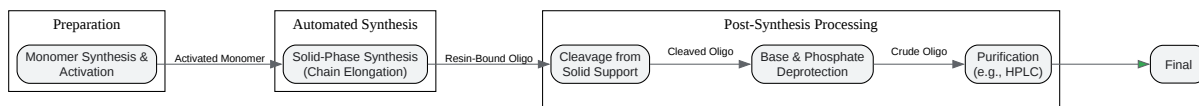
Introduction

Phosphorodiamidate Morpholino Oligonucleotides (PMOs) are a class of synthetic nucleic acid analogs that have gained significant prominence as antisense therapeutic agents.^{[1][2]} Their unique morpholine ring and phosphorodiamidate backbone confer resistance to nucleases and a neutral charge, allowing for high-affinity and specific binding to target mRNA sequences.^{[1][3]} This binding can modulate gene expression, typically by blocking translation or altering pre-mRNA splicing, a mechanism that has led to several FDA-approved drugs for conditions like Duchenne muscular dystrophy.^{[2][4]}

The synthesis of PMOs has traditionally been challenging; however, recent advancements have enabled their assembly on automated DNA synthesizers using solid-phase phosphoramidite chemistry.^{[5][6]} This document provides a detailed protocol for the solid-phase synthesis of morpholino oligonucleotides, focusing on the use of DMT-protected morpholino uracil monomers, intended for researchers, scientists, and professionals in drug development.

Overall Synthesis Workflow

The synthesis of morpholino oligonucleotides is a multi-step process that begins with the preparation of activated monomer building blocks and proceeds through automated solid-phase synthesis, followed by cleavage from the support, deprotection, and purification.



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Caption: Overall workflow for morpholino oligonucleotide synthesis.

Experimental Protocols

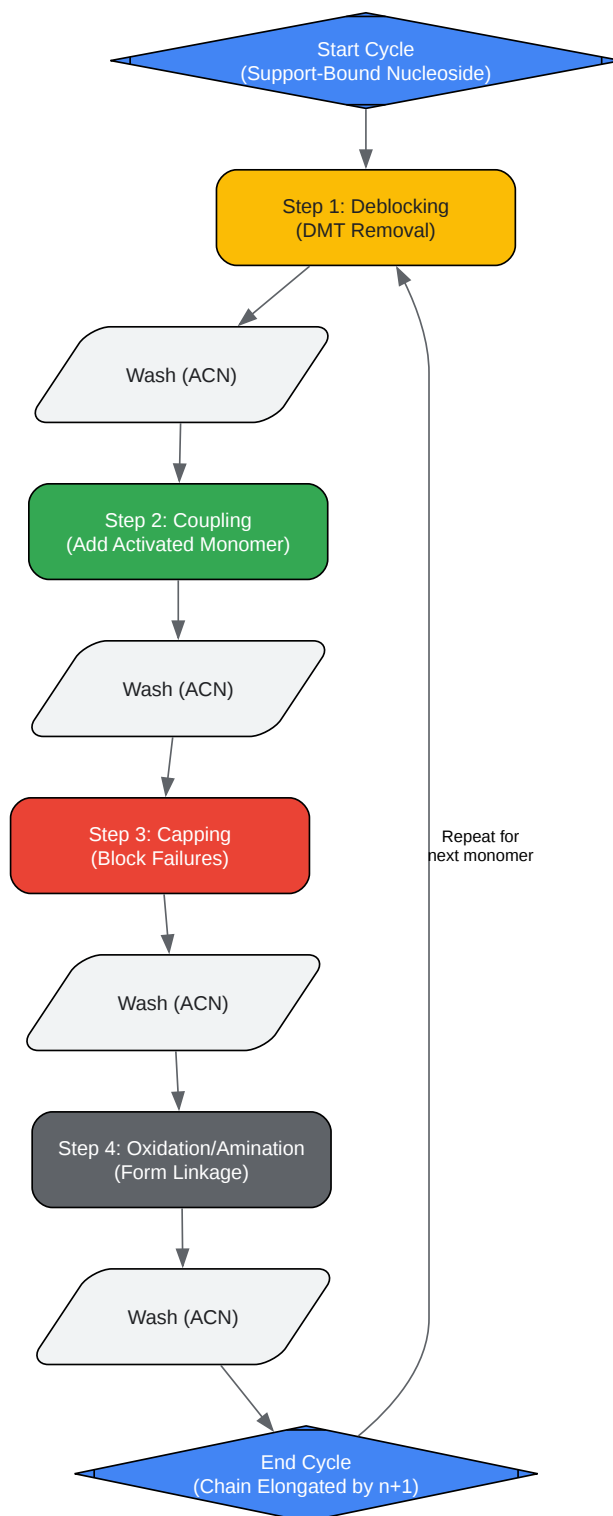
Materials and Reagents

Successful synthesis requires high-quality, anhydrous reagents. Standard phosphoramidite chemistry protocols are adapted for morpholino synthesis.

Reagent/Material	Purpose	Typical Supplier/Grade
Solid Support	Starting point for synthesis	Controlled Pore Glass (CPG) or Polystyrene
Morpholino Monomers	Building blocks (A, C, G, T/U)	5'-DMT-3'-phosphoramidite morpholino monomers
Activator	Activates phosphoramidite for coupling	5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI)
Deblocking Solution	Removes DMT protecting group	3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
Capping Reagents	Blocks unreacted 5'-OH groups	Cap A: Acetic Anhydride; Cap B: N-Methylimidazole
Oxidizer/Amination	Forms the phosphorodiamidate linkage	Iodine/water/pyridine for phosphodiester; Iodine/amine for phosphorodiamidate
Solvents	Washing and reaction medium	Anhydrous Acetonitrile (ACN), Dichloromethane (DCM)
Cleavage/Deprotection	Releases oligo and removes protecting groups	Concentrated Ammonium Hydroxide (NH ₄ OH)

Automated Solid-Phase Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer, which executes a series of repetitive chemical steps to elongate the oligonucleotide chain. The cycle consists of four main steps: deblocking, coupling, capping, and oxidation.



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Caption: The four-step automated solid-phase synthesis cycle.

Protocol Steps:

- Setup:
 - Install the appropriate solid support column (e.g., CPG loaded with the first morpholino nucleoside) on the synthesizer.
 - Ensure all reagent bottles are filled with fresh, anhydrous solutions and correctly connected to the synthesizer.
 - Program the synthesis sequence into the instrument's software.
- Step 1: Deblocking (Detritylation)
 - Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
 - Procedure: The deblocking solution is passed through the column to remove the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside. This exposes a free 5'-hydroxyl group for the next coupling reaction.^[7]
 - Duration: 1-2 minutes.
 - Wash: The column is thoroughly washed with anhydrous acetonitrile (ACN) to remove the TCA and the cleaved DMT cation.
- Step 2: Coupling
 - Reagents: **7'-O-DMT-morpholino uracil** phosphoramidite, Activator (e.g., ETT).
 - Procedure: The phosphoramidite monomer and the activator are simultaneously delivered to the column. The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the growing chain.^[1]
 - Duration: Coupling times for morpholino monomers can be longer than for standard DNA synthesis, ranging from 15 to 45 minutes to ensure high efficiency.^{[1][8]}
- Step 3: Capping

- Reagents: Capping A (e.g., acetic anhydride/lutidine/THF) and Capping B (e.g., N-methylimidazole/THF).
- Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from participating in subsequent cycles, minimizing the formation of deletion-mutant sequences.
- Duration: 1-2 minutes.
- Step 4: Oxidation / Amination
 - Reagents: For PMO synthesis using phosphoramidite chemistry, this step involves an oxidative substitution with an amine.^[5] A solution of iodine and a specific amine (e.g., N,N-dimethylamine) in a suitable solvent is used.
 - Procedure: The unstable phosphite triester linkage formed during coupling is converted to a stable phosphorodiamidate linkage.
 - Duration: 2-5 minutes.
 - Wash: The column is washed again with ACN to remove residual reagents before initiating the next cycle.

The entire cycle is repeated until all monomers in the desired sequence have been added.

Cleavage and Deprotection

After the final synthesis cycle, the full-length oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed.^[9]

Protocol:

- Column Removal: Remove the synthesis column from the synthesizer and carefully transfer the solid support (CPG or resin) to a screw-cap vial.
- Cleavage & Deprotection:
 - Add concentrated ammonium hydroxide (~2 mL) to the vial.^{[10][11]}

- Seal the vial tightly and heat at 55 °C for 12-16 hours. This single step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases.^{[1][8]}
- Recovery:
 - After cooling, carefully open the vial in a fume hood.
 - Transfer the supernatant containing the crude oligonucleotide to a new tube.
 - Wash the support with a small amount of water and combine the wash with the supernatant.
 - Dry the solution using a centrifugal evaporator.
- Purification: The resulting crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.

Quantitative Data Summary

The efficiency and conditions of the synthesis process can be optimized. The following tables summarize typical parameters and performance metrics.

Table 1: Optimized Reagents and Reaction Conditions

Step	Reagent	Concentration	Time	Notes
Deblocking	Trichloroacetic Acid in DCM	3% (v/v)	1-2 min	---
Coupling	Morpholino Phosphoramidite	0.1 M	15-45 min	Coupling time is critical for high yield.[1]
Activator (ETT)	0.25 M	15-45 min	---	
Capping	Acetic Anhydride / NMI	10% in ACN	1-2 min	---
Amination	Iodine / N,N-dimethylamine	0.05 M / 2.0 M	2-5 min	Forms the characteristic phosphorodiamidate linkage.[12]
Cleavage	Conc. Ammonium Hydroxide	28-30%	12-16 h @ 55°C	Simultaneous cleavage and base deprotection.[1]

Table 2: Synthesis Performance Metrics

Parameter	Typical Value	Reference
Stepwise Coupling Efficiency	> 98%	[1]
Overall Yield (25-mer)	> 20%	[2]
Crude Purity	Varies (dependent on length)	---
Final Purity (Post-HPLC)	> 95%	[1]

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